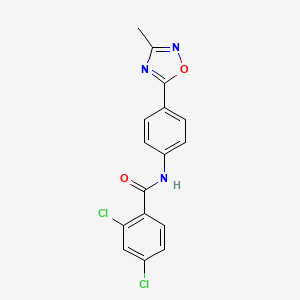
2,4-dichloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dichloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” is an organic compound that contains several functional groups. It has a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group attached to the 1,2,4-oxadiazole ring. The dichloro substituents on the benzene ring of the benzamide group would add to the complexity of the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Aplicaciones Científicas De Investigación
Anticancer Activities
A significant area of application involves the design and synthesis of derivatives for anticancer evaluation. Studies have demonstrated the synthesis of compounds starting from base chemicals, which are then evaluated against various cancer cell lines. For instance, a series of compounds were synthesized and showed moderate to excellent anticancer activity against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimycobacterial Screening
Another research domain for this chemical involves antimycobacterial activities. Derivatives have been synthesized and screened for their in vitro antitubercular activities against Mycobacterium tuberculosis, revealing that certain compounds emerge as promising lead molecules for further drug development due to their significant activity and lack of toxicity against a normal cell line (Nayak et al., 2016).
Anti-inflammatory and Anti-cancer Agents
Further applications include the synthesis of derivatives as anti-inflammatory and anti-cancer agents. Novel compounds were synthesized in various yields and demonstrated potential for further investigation in these therapeutic areas (Gangapuram et al., 2009).
Nematocidal Activities
The synthesis of novel derivatives has also been explored for nematocidal activities against specific nematodes. Certain compounds showed promising nematocidal activity, indicating potential as lead compounds for the development of new nematicides (Liu et al., 2022).
Antimicrobial and Antioxidant Activities
Derivatives have been evaluated for antimicrobial and antioxidant activities, with some compounds displaying significant antibacterial activity against strains like Staphylococcus aureus and others showing excellent antioxidant activity, thereby protecting against DNA damage induced by specific complexes (Rai et al., 2009; Bondock et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-19-16(23-21-9)10-2-5-12(6-3-10)20-15(22)13-7-4-11(17)8-14(13)18/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHONFUBVTXWXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)
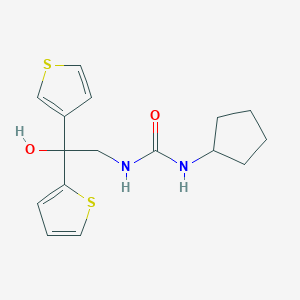

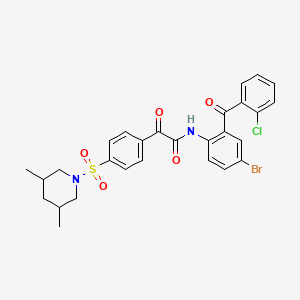
![N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2797645.png)

![4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2797649.png)
![4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde](/img/structure/B2797651.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)
![3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2797656.png)
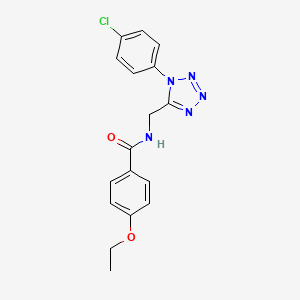
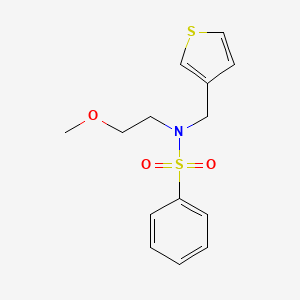
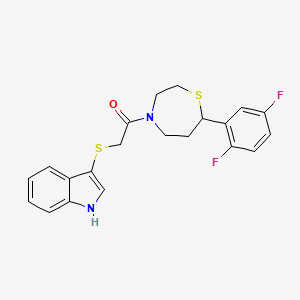
![3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2797661.png)
